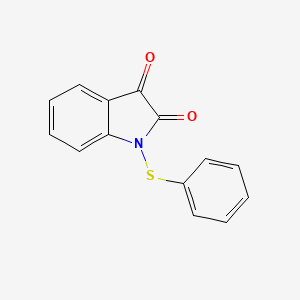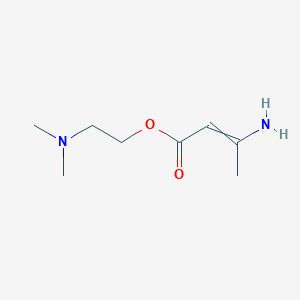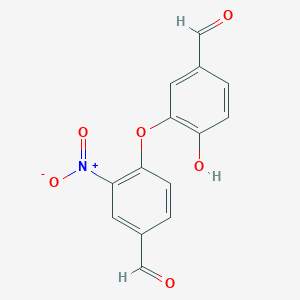
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents
Preparation Methods
Synthetic Routes and Reaction Conditions
. For the specific compound Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride, the synthetic route may involve the following steps:
Formation of the Thiazole Ring: The reaction of α-haloketones with thioamides under mild conditions.
Introduction of the Nitro Group: Nitration of the thiazole ring using nitric acid.
Attachment of the Pyrrolidinylmethyl Group: Alkylation of the thiazole ring with pyrrolidinylmethyl chloride.
Formation of the Hydrochloride Salt: Treatment of the final product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazoles.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitumor agent.
Industry: Used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56527-64-1 |
|---|---|
Molecular Formula |
C12H14ClN3O2S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C12H13N3O2S2.ClH/c16-15(17)11-4-3-10(19-11)12-13-9(8-18-12)7-14-5-1-2-6-14;/h3-4,8H,1-2,5-7H2;1H |
InChI Key |
GFFPTBMCYRQTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)



![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)

![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)

